Bis(dimethylamino)diethylsilane is an organosilicon compound characterized by the presence of two dimethylamino groups and two ethyl groups attached to a silicon atom. This compound is utilized in various scientific applications, particularly in the fields of materials science and organic synthesis. It is classified as a silane, which is a group of compounds that contain silicon and hydrogen, often used as precursors in the production of silicon-based materials.
Bis(dimethylamino)diethylsilane can be sourced from chemical suppliers specializing in organosilicon compounds. It is classified under several categories:
The synthesis of bis(dimethylamino)diethylsilane typically involves the reaction of dichlorosilane with dimethylamine and diethylamine. The general method includes the following steps:
This method highlights the importance of controlling reaction conditions to optimize yield and purity.
The molecular formula for bis(dimethylamino)diethylsilane is , with a molecular weight of approximately 146.31 g/mol. The structure features a silicon atom bonded to two ethyl groups and two dimethylamino groups.
Bis(dimethylamino)diethylsilane participates in various chemical reactions, primarily involving its amine functionalities. It can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-silicon bonds or nitrogen-containing compounds.
These reactions highlight bis(dimethylamino)diethylsilane's versatility as a reagent in organic synthesis.
The mechanism of action for bis(dimethylamino)diethylsilane typically involves nucleophilic attack by the nitrogen atoms on electrophiles, leading to bond formation. In hydrosilylation reactions, the silicon atom acts as an electrophile, while the double bond of the organic substrate serves as a nucleophile.
This mechanism underpins its utility in synthesizing complex organic molecules.
These properties are critical for its application in synthesis and materials science .
Bis(dimethylamino)diethylsilane finds applications across various scientific fields:
Its versatile nature makes it valuable in both academic research and industrial applications .
The silicon-halide amination route remains the dominant industrial synthesis, leveraging nucleophilic displacement of halogens by dimethylamine (DMA). Diethylchlorosilane or diethylbromosilane reacts with anhydrous DMA under controlled stoichiometry, typically at a 1:2.5 molar ratio to ensure complete di-substitution. The reaction proceeds via an S~N~2 mechanism, where the nucleophilic nitrogen of DMA attacks electrophilic silicon, displacing chloride:
Et~2~SiCl~2~ + 2 (CH~3~)~2~NH → Et~2~Si[N(CH~3~)~2~]~2~ + 2 HCl
Critical parameters include:
Table 1: Comparative Amination Efficiency of Silicon Halides
Halide Precursor | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Major Byproduct |
---|---|---|---|---|
Diethylchlorosilane | –10 to 0 | 4–6 | 88–92 | Tris(dimethylamino)silane |
Diethylbromosilane | –20 to –10 | 2–3 | 90–94 | Quaternary ammonium salts |
Post-synthesis, acid scavengers (e.g., triethylamine) neutralize HCl, while vacuum distillation isolates the product (bp 80–85°C at 10 mmHg). Silica gel chromatography further removes metallic residues [1] [5].
Catalysis enhances atom economy and suppresses oligomerization in Si–N bond formation. Heterogeneous hydrogenation catalysts enable reductive amination pathways, though homogeneous systems show emerging promise.
Heterogeneous catalysis employs Cu-Ni bimetallic systems on γ-Al~2~O~3~ supports. In a representative protocol, diethylsilane and DMA react under 0.3–0.5 MPa H~2~ at 150–180°C. The catalyst facilitates simultaneous dehydrogenation and amination:
Et~2~SiH~2~ + 2 (CH~3~)~2~NH → Et~2~Si[N(CH~3~)~2~]~2~ + 2 H~2~
Space velocity optimization (0.1–0.25 h⁻¹) maximizes contact time without catalyst fouling, achieving 85–90% conversion [1]. Catalyst recyclability remains limited beyond three cycles due to metallic leaching and pore blockage.
Homogeneous catalysts like NiI~2~ (effective in bis(indolyl)methane synthesis) demonstrate potential for analogous Si–N coupling [3]. However, challenges persist in catalyst-product separation and silicon-specific ligand design.
Solvent polarity dictates reaction trajectory in stepwise alkylations. Polar solvents solvate ionic intermediates, reducing dimerization, while aprotic media enhance nucleophilicity.
Ethanol-water mixtures (7:3 v/v) outperform pure organic solvents by:
Table 2: Solvent Impact on Stepwise Alkylation Efficiency
Solvent System | Byproduct Formation (%) | Reaction Time (h) | Isolated Yield (%) | Key Advantage |
---|---|---|---|---|
Anhydrous THF | 8–12 | 5 | 78–82 | Enhanced nucleophilicity |
Toluene | 10–15 | 6 | 75–80 | Low moisture sensitivity |
Ethanol/H~2~O (7:3) | 3–5 | 4 | 90–93 | Byproduct solubility |
1,3-Dimethyl-2-imidazolidinone (DMI) | <2 | 3 | 92–95 | Thermal stability |
DMI (1,3-dimethyl-2-imidazolidinone) emerges as a superior solvent for electrophilic silane activation. Its high dielectric constant (ε = 37.6) stabilizes charged transition states, while boiling point (225°C) permits reflux conditions without decomposition. Lithium chloride additives in DMI further enhance silicon electrophilicity, as demonstrated in silylation literature [6].
Micellar catalysis in aqueous systems exploits surfactant properties of dimethylamino groups. At concentrations above the critical micelle concentration (CMC), DMA organizes silane reactants at micelle interfaces, accelerating coupling kinetics 2.3-fold versus bulk solution [1].
Bis(dimethylamino)diethylsilane undergoes rapid hydrolysis upon trace water exposure, forming diethylsilanediol and hexamethyldisilazane:
Et~2~Si[N(CH~3~)~2~]~2~ + 2 H~2~O → Et~2~Si(OH)~2~ + 2 (CH~3~)~2~NH3 Et~2~Si[N(CH~3~)~2~]~2~ + 3 H~2~O → [Et~2~SiN(CH~3~)~2~]~2~O + ...
Inert gas protocols mitigate degradation:
DMA hygroscopicity exacerbates risks, as commercial DMA absorbs 1.2% w/w water upon atmospheric exposure. Pre-drying via distillation from CaH~2~ reduces H~2~O content to <50 ppm [2]. Reactor headspace flooding with dry N~2~ reduces hydrolysis yields losses from 15–20% to <2% [1].
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